molecular formula C26H29NO B001202 Tamoxifen CAS No. 10540-29-1

Tamoxifen

Cat. No. B001202
CAS RN: 10540-29-1
M. Wt: 371.5 g/mol
InChI Key: NKANXQFJJICGDU-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamoxifen is a selective estrogen receptor modulator (SERM) used to prevent breast cancer in women and men . It is also being studied for other types of cancer . It has been used for Albright syndrome . Tamoxifen is typically taken daily by mouth for five years for breast cancer . It is a member of the triphenylethylene group of compounds .


Synthesis Analysis

Tamoxifen was initially made in 1962, by chemist Dora Richardson . The efficient construction of Tamoxifen backbone is achieved through three major routes . By employing a highly active palladium nanoparticle-based catalyst, Tamoxifen can be synthesized in just 2 steps from commercially available starting materials with excellent atom economy and reaction mass efficiency .


Molecular Structure Analysis

Tamoxifen has a molecular formula of C26H29NO and an average mass of 371.515 Da . It belongs to the triphenylethylene group of compounds . The structure of Tamoxifen includes a (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine .


Chemical Reactions Analysis

Tamoxifen is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . The phase I metabolic reactions include hydroxylation in different positions, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, N-dealkylation, and combinations of them . Most of the phase I metabolites undergo conjugation reaction to form the corresponding glucuro-conjugated mainly by UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17 isoenzymes .


Physical And Chemical Properties Analysis

Tamoxifen has a density of 1.0±0.1 g/cm3, a boiling point of 482.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 118.9±0.3 cm3 .

Scientific Research Applications

Breast Cancer Treatment

Scientific Field

Oncology

Summary of Application

Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive (ER-positive) breast cancer . It blocks the action of estrogen or prevents it from binding to the estrogen receptor, which is a standard part of treatment .

Methods of Application

In clinical trials, women with early-stage invasive breast cancer were randomly assigned to receive about 5 years of adjuvant tamoxifen or no hormone therapy . The women had been followed for a median of 13 years .

Results

Adjuvant tamoxifen reduced the number of recurrences by half in the first five years after treatment began and by one-third in the next five years . Women who took tamoxifen also had a one-third reduction in the risk of dying from breast cancer throughout the 15-year follow-up period .

Breast Cancer Prevention

Scientific Field

Preventive Medicine

Summary of Application

Tamoxifen has been used in prevention trials for breast cancer . It remains on the WHO’s list of essential medicines .

Methods of Application

The specific methods of application in prevention trials are not detailed in the sources. However, it is likely that tamoxifen was administered as a preventive measure to high-risk individuals over a certain period.

Results

The specific results of these prevention trials are not detailed in the sources. However, the fact that tamoxifen remains on the WHO’s list of essential medicines suggests that it has shown significant efficacy in preventing breast cancer .

Gene Expression Modification in Mice

Scientific Field

Genetics

Summary of Application

Tamoxifen has been utilized in research to induce spatiotemporal modifications in gene expression in Cre-ERT1/T2/loxP transgenic mouse models .

Methods of Application

The specific methods of application in these genetic studies are not detailed in the sources. However, it is likely that tamoxifen was administered to the mice in a controlled manner to study its effects on gene expression.

Results

The specific results of these genetic studies are not detailed in the sources. However, the fact that tamoxifen has been used for more than 20 years in this field suggests that it has shown significant efficacy in modifying gene expression .

Control of Intracellular Parasites

Scientific Field

Parasitology

Summary of Application

Tamoxifen has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites such as Leishmania .

Methods of Application

The specific methods of application in these parasitological studies are not detailed in the sources. However, it is likely that tamoxifen was administered to the infected macrophages in a controlled manner to study its effects on intracellular parasites.

Results

The specific results of these parasitological studies are not detailed in the sources. However, the fact that tamoxifen has been shown to have a beneficial effect in controlling the infection by intracellular parasites suggests that it has shown significant efficacy in this field .

Ovarian Cancer Treatment

Summary of Application

Tamoxifen has been used in the treatment of ovarian cancer . It acts as a selective estrogen receptor modulator, similar to its action in breast cancer treatment .

Methods of Application

The specific methods of application in ovarian cancer treatment are not detailed in the sources. However, it is likely that tamoxifen was administered as part of a chemotherapy regimen.

Results

The specific results of these ovarian cancer treatments are not detailed in the sources. However, the fact that tamoxifen has been used in this field suggests that it has shown significant efficacy .

Endometrial Cancer Treatment

Summary of Application

Tamoxifen has been used in the treatment of endometrial cancer . It acts as a selective estrogen receptor modulator, similar to its action in breast cancer treatment .

Methods of Application

The specific methods of application in endometrial cancer treatment are not detailed in the sources. However, it is likely that tamoxifen was administered as part of a chemotherapy regimen.

Results

The specific results of these endometrial cancer treatments are not detailed in the sources. However, the fact that tamoxifen has been used in this field suggests that it has shown significant efficacy .

Understanding Tamoxifen Resistance in Breast Cancer

Summary of Application

Tamoxifen resistance in breast cancer treatment is a significant challenge. Understanding the mechanisms behind this resistance can help improve treatment strategies .

Methods of Application

Research into tamoxifen resistance involves studying various factors such as protective autophagy, cell cycle regulators, and some transcription factors . The specific methods of application in these studies are not detailed in the sources.

Results

Major breakthroughs have been made in research on tamoxifen resistance, including the role of KLF4 in regulating drug resistance by regulating MAPK and the discovery of LEM4 . However, the specific results of these studies are not detailed in the sources .

Prolonged Tamoxifen Treatment for Breast Cancer

Summary of Application

Recent studies have suggested that taking tamoxifen for 10 years reduces the risk of breast cancer recurrence and death more than taking tamoxifen for 5 years .

Methods of Application

In a large randomized clinical trial, women with early-stage invasive breast cancer were randomly assigned to receive about 5 years of adjuvant tamoxifen or no hormone therapy . The women had been followed for a median of 13 years .

Results

Adjuvant tamoxifen reduced the number of recurrences by half in the first five years after treatment began and by one-third in the next five years . Women who took tamoxifen also had a one-third reduction in the risk of dying from breast cancer throughout the 15-year follow-up period . Taking tamoxifen for 10 years further reduced the risk of breast cancer recurrence and death .

Safety And Hazards

Tamoxifen comes with a small but serious risk of side effects, including blood clots . The most serious health risks of tamoxifen, such as endometrial cancer (cancer of the lining of the uterus) and blood clots in the lungs, are rare .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54965-24-1 (citrate)
Record name Tamoxifen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034187
Record name Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L
Record name SID56323502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β., Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model., Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen., Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tamoxifen

Color/Form

Crystals from petroleum ether.

CAS RN

10540-29-1
Record name Tamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10540-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamoxifen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tamoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tamoxifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tamoxifen
Reactant of Route 2
Tamoxifen
Reactant of Route 3
Reactant of Route 3
Tamoxifen
Reactant of Route 4
Tamoxifen
Reactant of Route 5
Reactant of Route 5
Tamoxifen
Reactant of Route 6
Reactant of Route 6
Tamoxifen

Citations

For This Compound
675,000
Citations
VC Jordan - Nature reviews Drug discovery, 2003 - nature.com
… 25 years, tamoxifen has been the … tamoxifen as an essential drug for the treatment of breast cancer. It is estimated that more than 400,000 women are alive today as a result of tamoxifen …
Number of citations: 416 www.nature.com
A Ring, M Dowsett - Endocrine-related cancer, 2004 - erc.bioscientifica.com
… tamoxifen in the adjuvant and metastatic settings, resistance is an important clinical problem. The target of tamoxifen … to explain how resistance to tamoxifen develops. Such mechanisms …
Number of citations: 774 erc.bioscientifica.com
CK Osborne - New England Journal of Medicine, 1998 - Mass Medical Soc
… Tamoxifen is absorbed readily after oral administration. The serum half-lives of tamoxifen and … In long-term treatment, the steady-state concentrations of tamoxifen and its metabolites in …
Number of citations: 682 www.nejm.org
RB Riggins, RS Schrecengost, MS Guerrero… - Cancer letters, 2007 - Elsevier
Therapies that target the synthesis of estrogen or the function of estrogen receptor(s) have been developed to treat breast cancer. While these approaches have proven to be beneficial …
Number of citations: 336 www.sciencedirect.com
M Clemons, S Danson, A Howell - Cancer treatment reviews, 2002 - Elsevier
… Over 30 years later, tamoxifen has been … , tamoxifen is the benchmark against which newer endocrine therapies continue to be measured. This paper will review the history of tamoxifen …
Number of citations: 298 www.sciencedirect.com
Early Breast Cancer Trialists' Collaborative Group - The Lancet, 1998 - Elsevier
… , the analyses of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11 095 first … evidence from trials of about 5 years of tamoxifen, which has increased from 1038 deaths among …
Number of citations: 929 www.sciencedirect.com
CK Osborne, SAW Fuqua - Breast cancer research and treatment, 1994 - Springer
… appear to be stimulated by tamoxifen just as they are by … tamoxifen uptake and somewhat altered tamoxifen metabolism in resistant tumors, but neither appears to explain tamoxifen …
Number of citations: 168 link.springer.com
INH White - Carcinogenesis, 1999 - academic.oup.com
… in the uterine endometrium from tamoxifen-treated women. … Based on a mechanistic understanding of tamoxifen-induced … We cannot be certain of the mode of action of tamoxifen that …
Number of citations: 120 academic.oup.com
G Early Breast Cancer Trialists' … - Cochrane Database …, 1996 - cochranelibrary.com
… tamoxifen versus no adjuvant tamoxifen (control). Many of these trials allowed or encouraged the use of tamoxifen … of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11,095 …
Number of citations: 154 www.cochranelibrary.com
VC Jordan - Current problems in cancer, 1992 - Elsevier
… large doses of tamoxifen promoting liver cancer in rats. These results are of particular concern if tamoxifen is to be used as a preventive in normal women. However, tamoxifen is acting …
Number of citations: 148 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.